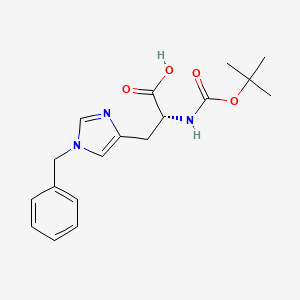

(R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-3-(1-benzylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)20-15(16(22)23)9-14-11-21(12-19-14)10-13-7-5-4-6-8-13/h4-8,11-12,15H,9-10H2,1-3H3,(H,20,24)(H,22,23)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHPNBGKEMHUCQ-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426674 | |

| Record name | 1-Benzyl-N-(tert-butoxycarbonyl)-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65717-64-8 | |

| Record name | 1-Benzyl-N-(tert-butoxycarbonyl)-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a benzyl group attached to an imidazole ring, which is known for its biological significance. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino function, enhancing the compound's stability and solubility.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₃ |

| Molecular Weight | 334.36 g/mol |

| CAS Number | Not specified |

This compound exhibits activity primarily through modulation of specific receptors and enzymes. Its structural components suggest potential interactions with various biological targets, including:

- Alpha-1A Adrenergic Receptors : Compounds with similar structures have been identified as alpha-1A agonists, which can be beneficial in treating conditions like benign prostatic hyperplasia (BPH) .

- Enzyme Inhibition : The imidazole moiety is known to interact with enzymes, potentially acting as an inhibitor for pathways involved in cancer progression or metabolic disorders.

Pharmacological Studies

Recent studies have evaluated the compound's efficacy in various biological assays:

- Anti-Cancer Activity : In vitro studies demonstrated that derivatives of imidazole compounds exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may have similar properties .

- Anti-Diabetic Potential : Compounds with similar structures have shown inhibitory activity against α-glucosidase, indicating potential for managing diabetes by delaying carbohydrate absorption .

Structure-Activity Relationship (SAR)

The SAR analysis of imidazole derivatives indicates that modifications at specific positions can enhance biological activity. For instance:

- Substituents on the benzyl ring can significantly affect receptor affinity and selectivity.

- The presence of the Boc group influences solubility and bioavailability, which are critical for therapeutic efficacy .

Clinical Relevance

In a recent study involving related compounds, it was found that imidazole derivatives demonstrated significant improvements in patient outcomes when used in combination therapies for cancer treatment. This highlights the potential of this compound as part of multi-drug regimens .

Comparative Analysis

A comparative analysis of related compounds has shown varying degrees of effectiveness based on structural modifications. For example, compounds with additional functional groups exhibited enhanced potency against specific cancer types compared to their simpler analogs .

Scientific Research Applications

Peptide Synthesis

The Boc group allows for the selective protection of amino acids during peptide synthesis. This compound can be utilized in the formation of peptides that include imidazole-containing residues, which are crucial for biological activity. The imidazole ring can participate in hydrogen bonding and metal coordination, enhancing the structural diversity of synthesized peptides.

Drug Development

Research indicates that derivatives of imidazole compounds exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The application of (R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid in drug design has led to the development of novel therapeutic agents targeting specific biological pathways.

Biochemical Studies

This compound serves as a valuable tool in biochemical assays due to its ability to mimic natural substrates or inhibitors. Its structural similarity to histidine allows it to interact with enzymes that recognize histidine residues, making it useful in studying enzyme kinetics and mechanisms.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of imidazole derivatives. Researchers synthesized various compounds based on this compound and tested their efficacy against multiple cancer cell lines. Results indicated that certain derivatives showed significant cytotoxicity, suggesting potential for further development as anticancer agents .

Case Study 2: Enzyme Inhibition

In another research article focused on enzyme inhibitors, derivatives of this compound were evaluated for their ability to inhibit specific kinases involved in cancer progression. The study demonstrated that modifications to the imidazole ring significantly affected inhibitory potency, highlighting the importance of structural optimization in drug design .

Comparative Data Table

| Application | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Utilization in forming peptides with imidazole residues | Enhances structural diversity |

| Drug Development | Development of novel therapeutic agents | Potential anticancer activity |

| Biochemical Studies | Tool for studying enzyme kinetics | Mimics natural substrates |

| Anticancer Activity | Tested against cancer cell lines | Significant cytotoxicity observed |

| Enzyme Inhibition | Evaluated as kinase inhibitors | Structural modifications enhance efficacy |

Preparation Methods

Comparative Analysis of Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Boc Protection | Boc₂O, DMAP | H₂O/dioxane | 25°C | 90–95% |

| Benzylation | Benzyl bromide, K₂CO₃ | DMF | 0°C → 25°C | 70–75% |

| Ester Hydrolysis | LiOH | THF/H₂O | 25°C | 85–90% |

Mechanistic Insights

- Benzylation : The reaction proceeds via an SN2 mechanism, with K₂CO₃ deprotonating the imidazole nitrogen to enhance nucleophilicity.

- Hydrolysis : LiOH promotes nucleophilic attack by hydroxide at the ester carbonyl, forming the carboxylate intermediate.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The compound is typically synthesized via peptide coupling or nucleophilic substitution, with tert-butoxycarbonyl (Boc) protection of the amino group. Key steps include:

- Boc protection of the amino acid precursor under anhydrous conditions (e.g., using Boc₂O and DMAP in THF) .

- Coupling with 1-benzylimidazole derivatives via EDC/HOBt-mediated reactions .

- Enantiomeric purity is maintained by using chiral auxiliaries or chromatography (e.g., Chiralpak IA/IB columns). Reaction temperature (< 0°C) and solvent polarity (e.g., DMF vs. DCM) critically impact racemization rates .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting spectral data resolved?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the benzyl, Boc, and imidazole moieties. Aromatic protons appear at δ 7.2–7.8 ppm, while Boc tert-butyl groups resonate at δ 1.4 ppm .

- HRMS : Exact mass analysis (e.g., ESI-TOF) validates molecular formula (C₁₈H₂₄N₃O₄⁺ requires m/z 346.1764).

- IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and Boc carbonyl at ~1680 cm⁻¹ .

- Conflict Resolution : Discrepancies in imidazole proton assignments are resolved via 2D NMR (e.g., COSY, HSQC) or X-ray crystallography .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound’s imidazole and carboxylic acid groups with target active sites (e.g., kinases or GPCRs) .

- MD Simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., TIP3P water) over 100-ns trajectories to identify critical binding residues .

- QM/MM : Calculate charge distribution on the imidazole ring to predict protonation states at physiological pH .

Q. What experimental designs are recommended for analyzing stability under varying pH and temperature conditions?

- Methodological Answer :

- Degradation Studies : Incubate the compound in buffers (pH 1–10) at 25°C/40°C for 24–72 hours. Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

- Kinetic Analysis : Fit degradation data to first-order models to calculate half-life (t₁/₂). Boc groups show instability at pH < 2 (e.g., t₁/₂ = 3 hours at pH 1.2) .

- Solid-State Stability : Store lyophilized powder at 25°C/60% RH for 6 months; assess crystallinity via PXRD .

Q. How do structural modifications (e.g., replacing benzyl with substituted aryl groups) impact bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents on the benzyl ring.

- Bioassays : Test inhibition of target enzymes (e.g., IC₅₀ via fluorescence polarization) and correlate with Hammett σ values .

- LogP Analysis : Measure partition coefficients (shake-flask method) to assess hydrophobicity-bioactivity relationships .

Q. What strategies address contradictions in reported cytotoxicity data across cell lines?

- Methodological Answer :

- Standardized Protocols : Use identical cell lines (e.g., HEK293 vs. HepG2), passage numbers, and assay conditions (e.g., MTT vs. resazurin) .

- Metabolic Profiling : Perform LC-MS metabolomics to identify cell-specific detoxification pathways (e.g., glutathione conjugation) .

- Positive Controls : Include reference compounds (e.g., doxorubicin) to normalize inter-lab variability .

Key Research Challenges

- Racemization During Synthesis : Mitigate via low-temperature coupling and minimized basic conditions .

- Boc Deprotection Artifacts : Avoid trifluoroacetic acid overexposure to prevent imidazole ring degradation .

- Biological Assay Variability : Standardize cell culture media and passage numbers to reduce data inconsistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.